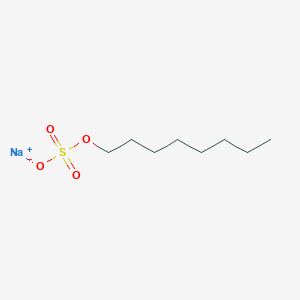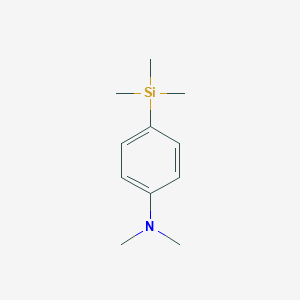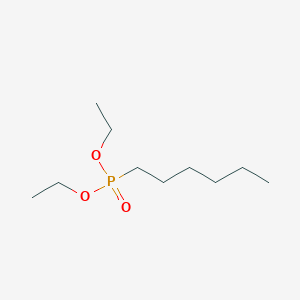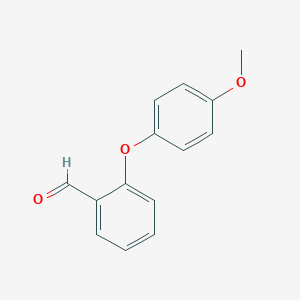
Natriumoctylsulfat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Sodium octyl sulfate has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Sodium octyl sulfate, also known as octyl sodium sulfate, SOS, or sodium capryl sulfate, is an anionic detergent . Its primary targets are positively charged analytes . As an ion-pairing reagent, it is used in High-Performance Liquid Chromatography (HPLC) to permit the separation and resolution of these analytes .
Mode of Action
The mode of action of sodium octyl sulfate is primarily through its anionic sulfonate counterion . This counterion interacts with positively charged analytes, allowing for their separation and resolution in HPLC processes . This interaction leads to changes in the physical state of the analytes, enabling their identification and analysis .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of sodium octyl sulfate is limited. It’s known that the compound is soluble in water, which can impact its bioavailability . The solubility of sodium octyl sulfate in water is about 20 mg/mL, yielding a clear, colorless to very faint yellow solution . This suggests that the compound can be readily absorbed and distributed in aqueous environments.
Result of Action
The primary result of sodium octyl sulfate’s action is the separation and resolution of positively charged analytes in HPLC processes . This allows for the analysis of these analytes, contributing to various research and analytical applications . On a molecular and cellular level, the compound’s action can lead to changes in the physical state of the analytes, enabling their identification and analysis .
Action Environment
The action, efficacy, and stability of sodium octyl sulfate can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action can be affected by the presence and properties of aqueous environments . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and efficacy . .
Biochemische Analyse
Biochemical Properties
Sodium octyl sulfate is known for its role in biochemical reactions. As an anionic detergent, it interacts with various biomolecules, particularly proteins, to alter their properties
Cellular Effects
It has been used in studies to assess selective enrichment of albumin in biological samples
Molecular Mechanism
The molecular mechanism of Sodium octyl sulfate is primarily related to its role as an anionic detergent and ion-pairing reagent. It is used in HPLC to permit the separation and resolution of positively charged analytes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium octyl sulfate is typically synthesized through the reaction of octyl alcohol with sulfur trioxide, followed by neutralization with sodium hydroxide . The reaction can be represented as follows:
C8H17OH+SO3→C8H17OSO3HC8H17OSO3H+NaOH→C8H17OSO3Na+H2O
Industrial Production Methods: In industrial settings, the synthesis of sodium octyl sulfate often involves continuous processes using reactors where octyl alcohol and sulfur trioxide react, followed by neutralization with sodium hydroxide to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium octyl sulfate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Sodium octyl sulfate can react with various nucleophiles, such as amines and alcohols, under mild conditions to form corresponding octyl derivatives.
Oxidation Reactions: Under strong oxidizing conditions, the octyl group can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of sodium octyl sulfate can lead to the formation of octyl alcohol and other reduced species.
Major Products: The major products formed from these reactions include octyl derivatives, carboxylic acids, and octyl alcohol, depending on the reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
- Sodium dodecyl sulfate
- Sodium decyl sulfate
- Sodium tetradecyl sulfate
- Sodium 2-ethylhexyl sulfate
- Sodium ethyl sulfate
Comparison: Sodium octyl sulfate is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in HPLC applications for separating peptides and proteins. Compared to sodium dodecyl sulfate, which has a longer chain, sodium octyl sulfate offers different separation characteristics and is preferred for certain analytes .
Eigenschaften
CAS-Nummer |
142-31-4 |
|---|---|
Molekularformel |
C8H18NaO4S |
Molekulargewicht |
233.28 g/mol |
IUPAC-Name |
sodium;octyl sulfate |
InChI |
InChI=1S/C8H18O4S.Na/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H,9,10,11); |
InChI-Schlüssel |
RKHXPFOXAKNGEV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOS(=O)(=O)[O-].[Na+] |
Isomerische SMILES |
CCCCCCCCOS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCOS(=O)(=O)O.[Na] |
| 142-31-4 | |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Flammable; Corrosive; Irritant |
Synonyme |
1-octanesulfonate 1-octanesulfonic acid 1-octanesulfonic acid, ammonium salt 1-octanesulfonic acid, sodium salt n-octyl sulfate n-octylsulfate sodium 1-octanesulfonate sodium octyl sulfate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![ETHANOL,2-[(1,1-DIMETHYLETHYL)DIOXY]-](/img/structure/B92619.png)






![11,16,22-triethyl-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),7,9,11,13,15,17,19,21-undecaene](/img/structure/B92630.png)
